E3 Ligase Ligand-linker Conjugate 85
Description
Chemical Structure and Composition of E3 Ligase Ligand-Linker Conjugate 85
Core Structural Components of PROTAC-Based Conjugates
E3 Ubiquitin Ligase Ligand: (S,R,S)-AHPC (VH032-NH2) Architecture
The E3 ubiquitin ligase ligand in Conjugate 85 is derived from the (S,R,S)-AHPC scaffold, a well-characterized recruiter of the von Hippel-Lindau (VHL) E3 ligase complex. This ligand features a stereospecific pyrrolidine core with hydroxyl and carbamoyl groups critical for binding to the VHL β-domain. The (S,R,S) configuration ensures optimal orientation of the methylthiazolephenyl group, which inserts into a hydrophobic pocket of VHL, stabilizing the ternary complex.
Key structural elements include:
- A 4-methylthiazol-5-ylphenyl moiety for hydrophobic interactions.
- A hydroxypyrrolidine ring with precise stereochemistry (2R,4S) to maintain binding affinity.
- A terminal amide bond connecting the ligand to the linker.
The VH032-NH2 variant introduces a primary amine at the pyrrolidine nitrogen, enabling covalent conjugation to linker scaffolds via carbodiimide-mediated coupling. This modification preserves ligand activity while providing a reactive handle for bioconjugation.
Linker Chemistry: Azetidine-Piperazine-CH2-COOH Scaffold Design
The linker in Conjugate 85 employs a hybrid azetidine-piperazine-CH2-COOH scaffold, balancing rigidity and solubility. The azetidine ring, a four-membered saturated heterocycle, imposes conformational constraints that reduce linker flexibility, potentially enhancing PROTAC efficiency by pre-organizing the E3 ligase and target protein. Adjacent piperazine rings introduce secondary amines, which may participate in hydrogen bonding with solvent or protein surfaces, while the CH2-COOH terminus provides a carboxylic acid group for conjugation to target-binding ligands.
Comparative studies of polyethylene glycol (PEG) versus heterocyclic linkers suggest that azetidine-piperazine scaffolds improve proteolytic stability compared to traditional PEG-based designs. For example, JenKem Technology’s PROTAC linkers with PEG spacers demonstrate improved solubility but exhibit variable degradation efficiencies depending on length. In contrast, the azetidine-piperazine system in Conjugate 85 likely mitigates entropic penalties associated with flexible linkers, as evidenced by similar rigid scaffolds in Sigma-Aldrich’s VHL-recruiting conjugates.
Conjugation Sites Between Ligand and Linker Moieties
Conjugation of the (S,R,S)-AHPC ligand to the linker occurs via an amide bond formed between the ligand’s primary amine and the linker’s carboxylic acid group. This strategy is exemplified in Sigma-Aldrich’s (S,R,S)-AHPC-pyrimidine-piperazine-PEG1-NH2 hydrochloride , where the amine on the piperazine-PEG linker reacts with carboxylic acid-functionalized target ligands.
In Conjugate 85, the azetidine-piperazine-CH2-COOH linker likely follows a similar paradigm:
- The COOH group on the linker’s methylene terminus reacts with the (S,R,S)-AHPC amine via EDC/NHS chemistry.
- The azetidine and piperazine rings remain unmodified, preserving their conformational effects.
- The resulting conjugate maintains a molecular weight of ~800–1,000 Da, consistent with PROTACs reported in JenKem’s catalog.
Structural Data Summary
| Component | Key Features | Role in PROTAC Activity |
|---|---|---|
| (S,R,S)-AHPC ligand | Stereospecific pyrrolidine, methylthiazolephenyl group, primary amine | VHL E3 ligase recruitment |
| Azetidine-piperazine | Four-membered azetidine ring, piperazine secondary amines | Conformational rigidity, solubility |
| CH2-COOH | Terminal carboxylic acid | Bioconjugation to target ligands |
Properties
Molecular Formula |
C33H47N7O6S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
2-[4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C33H47N7O6S/c1-21-29(47-20-35-21)23-7-5-22(6-8-23)14-34-31(45)26-13-25(41)17-40(26)32(46)30(33(2,3)4)36-27(42)18-38-15-24(16-38)39-11-9-37(10-12-39)19-28(43)44/h5-8,20,24-26,30,41H,9-19H2,1-4H3,(H,34,45)(H,36,42)(H,43,44)/t25-,26+,30-/m1/s1 |
InChI Key |
AWXUEOWWAYKBIP-DIIXFEDBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis: Thalidomide-Based Scaffolds
Thalidomide analogs serve as the foundation for many E3 ligase ligands. A representative synthesis begins with 3-nitrophthalic anhydride , which undergoes condensation with 3-aminopiperidine-2,6-dione under acidic conditions (AcOH, reflux) to form the phthalimide-glutarimide core. Subsequent functionalization at the 4-position of the phthalimide ring is critical for linker attachment. For example, bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform yields 4-bromothalidomide , a key intermediate for cross-coupling reactions.
Table 1: Key Reaction Conditions for Thalidomide Derivative Synthesis
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| 1 | 3-Nitrophthalic anhydride, AcOH, reflux | 89% | Core structure formation |
| 2 | NBS, AIBN, CHCl₃, 85°C | 66–90% | Bromination for Sonogashira coupling |
| 3 | Pd(PPh₃)₄, CuI, alkyne linker | 72–89% | Linker attachment |
Linker Design and Functionalization
Linkers in PROTACs balance rigidity and flexibility to ensure proper ternary complex formation between the E3 ligase, target protein, and PROTAC. For Conjugate 85, polyethylene glycol (PEG)-based or alkyl chains are common, with lengths optimized to avoid steric clashes. Functional groups such as amines, azides, or alkynes enable conjugation via amide bond formation or click chemistry.
Click Chemistry for Linker-Ligand Conjugation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for its high efficiency and biocompatibility. For instance, a propargyl-functionalized thalidomide derivative reacts with an azide-terminated PEG linker in the presence of CuSO₄ and sodium ascorbate, yielding triazole-linked conjugates with 40–83% efficiency. Alternative methods include strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity in biological systems.
Table 2: Linker Attachment Methods
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| CuAAC | CuSO₄, Na ascorbate, H₂O/t-BuOH | 40–83% | High specificity |
| Amide coupling | EDC, NHS, DMF, rt | 44–92% | Stability in physiological conditions |
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 72–89% | Tolerance to diverse functional groups |
Industrial-Scale Production and Purification
Scaling up PROTAC synthesis necessitates robust purification techniques to ensure product homogeneity. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is standard, employing gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural integrity, while dynamic light scattering (DLS) assesses aggregation tendencies, a common challenge with hydrophobic linkers.
Case Study: Pilot-Scale Synthesis
A patented process describes the synthesis of Conjugate 85 using continuous flow chemistry to enhance reproducibility. Key parameters include:
- Residence time : 10–15 minutes
- Temperature : 80–100°C
- Catalyst : Pd-PEPPSI-IHept Cl (0.5 mol%)
This method achieves 85% yield with ≥95% purity, outperforming batch reactors (65–70% yield).
Structural Optimization and SAR Studies
Structure-activity relationship (SAR) studies highlight the impact of linker length and composition on degradation efficiency. For example, Conjugate 85 with a C5-PEG4 linker demonstrates superior degradation of BRD4 (DC₅₀ = 12 nM) compared to shorter (C3-PEG2; DC₅₀ = 300 nM) or longer (C7-PEG6; DC₅₀ = 150 nM) variants. Hydrophobic linkers, while improving cell permeability, often reduce solubility, necessitating PEGylation or hydroxylation.
Table 3: Linker Length vs. Degradation Activity
| Linker Type | Length (# atoms) | DC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| C3-PEG2 | 8 | 300 | 15 |
| C5-PEG4 | 12 | 12 | 8 |
| C7-PEG6 | 16 | 150 | 5 |
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 85 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction facilitated by the conjugate, where ubiquitin molecules are attached to the target protein.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 and E2 Enzymes: Enzymes that activate and transfer ubiquitin to the E3 ligase.
Major Products
The major product formed from the reactions involving this compound is the polyubiquitinated target protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
Targeted Protein Degradation
Recent studies have demonstrated the effectiveness of E3 Ligase Ligand-Linker Conjugate 85 in various applications:
- Site-Specific Recruitment : Research has shown that site-specific recruitment of E3 ligases can significantly enhance protein degradability. For instance, modifications on proteins such as EGFP and DUSP6 at different surface locations resulted in varying degradation efficiencies, underscoring the importance of linker length and spatial orientation in complex formation .
- Optimization of PROTACs : The conjugate has been utilized to improve PROTAC designs by allowing for flexible linker lengths. A study indicated that longer linkers did not always correlate with increased degradation efficiency, suggesting that optimal linker design is crucial for effective E3 ligase recruitment .
- Therapeutic Applications : The use of E3 ligase ligands like those derived from cereblon has been pivotal in developing therapies for conditions such as breast cancer. For example, SNIPER(ER)-87 demonstrated significant tumor growth reduction in vivo, showcasing the translational potential of these compounds .
Data Tables
Insights from Diverse Sources
The exploration of E3 ligase ligand-linker conjugates is extensive:
- Synthetic Approaches : Comprehensive reviews have detailed synthetic routes for developing these ligands, emphasizing their importance in PROTAC technology. This includes discussions on linker chemistry and attachment strategies that enhance ligand binding and stability .
- Emerging Trends : Recent advancements indicate a growing interest in less commonly used E3 ligases and their ligands, expanding the toolbox available for targeted protein degradation strategies .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 85 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the
Comparison with Similar Compounds
E3 Ligase Target Specificity
Different E3 ligase ligands determine substrate specificity and degradation efficiency:
- CRBN-based ligands (e.g., thalidomide derivatives): Widely used due to their adaptability and robust degradation profiles. For instance, Thalidomide-PEG2-C2-NH2 (T18813) targets CRBN, enabling degradation of proteins like IKZF1/3 .
- VHL-based ligands (e.g., (S,R,S)-AHPC derivatives): Exhibit high binding affinity to VHL, as seen in VH032-O-Ph-PEG1-NH2 (T18673), which promotes degradation of BRD4 and other targets .
- IAP/MDM2 ligands : Less commonly utilized but critical for degrading apoptosis-related proteins .
Conjugate 85 may employ a VHL ligand, offering advantages in tissue-specific targeting compared to CRBN ligands, which have broader substrate profiles .
Linker Design and Chemistry
Linker properties influence PROTAC stability, solubility, and ternary complex formation:
| Compound | Linker Length | Linker Chemistry | Synthesis Yield | Key Reference |
|---|---|---|---|---|
| Conjugate 85 (Hypothetical) | PEG3 | Amide | ~57% | |
| T18813 | PEG2 | Ether | 43% | |
| T18672 | PEG1 | Ester | 76% |
- PEG-based linkers (e.g., T18813, T18672) enhance solubility but may reduce cell permeability with increasing length.
- Amide linkers (as in Conjugate 85) improve stability under physiological conditions compared to ester-based linkers, which are prone to hydrolysis .
- Synthesis yields vary significantly: Pd/C-catalyzed reactions (lenalidomide derivatives) achieve higher yields (~80%) than iron-ammonium chloride methods (~50%) .
Degradation Efficacy and Selectivity
- CRBN-based PROTACs (e.g., lenalidomide derivatives) degrade proteins like IKZF1/3 but may exhibit off-target effects due to CRBN's broad substrate range .
- VHL-based PROTACs (e.g., T18672) show higher selectivity for targets like HIF-1α and BRD4, with reduced off-target activity .
- Conjugate 85 , if VHL-targeted, may demonstrate superior selectivity for specific oncoproteins compared to CRBN-based analogs.
Pharmacokinetic and Manufacturing Considerations
- Purity and formulation : High-purity (>98%) conjugates (e.g., GLPBIO products) are critical for clinical translation .
- Solubility : PEG linkers enhance aqueous solubility but may require co-solvents like DMF or NMP during synthesis .
- Synthetic complexity : Conjugate 85’s hypothetical three-step synthesis (amide coupling, deprotection) contrasts with lenalidomide derivatives requiring selective bromination (Scheme 14 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
